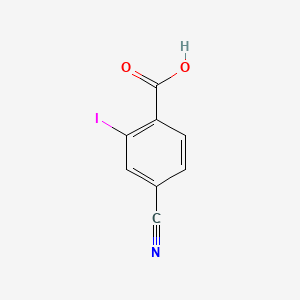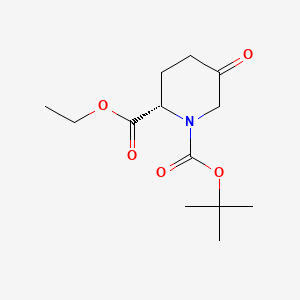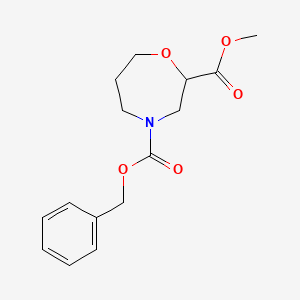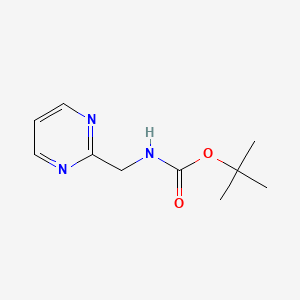
4-Cyano-2-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-2-iodobenzoic acid is a chemical compound with the molecular formula C8H4INO2 . It is a solid substance and has a molecular weight of 273.03 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4INO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) . This indicates the presence of iodine, carbon, hydrogen, nitrogen, and oxygen atoms in the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用
Catalytic Oxidation Reactions : 4-Cyano-2-iodobenzoic acid is utilized in catalytic oxidation reactions. A study demonstrated the in situ generation of o-iodoxybenzoic acid (IBX) from 2-iodobenzoic acid and its use in the oxidation of alcohols, offering an environmentally friendly approach (Thottumkara, Bowsher, & Vinod, 2005).
Synthesis of Radiolabeled Compounds : this compound is instrumental in the synthesis of radiolabeled compounds, such as 14C-Anthranilic acid, which is crucial for scientific studies involving tracing and imaging techniques (Schou, 2009).
Thermodynamic Studies : This compound has been the subject of thermodynamic studies to understand its properties better. Research on various iodobenzoic acid isomers, including 4-iodobenzoic acid, has provided insights into their sublimation enthalpies and other thermal properties (Tan & Sabbah, 1994).
Synthesis of Novel Compounds : Its use extends to the synthesis of new compounds, like 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, which has potential applications in creating metal-organic frameworks (Ardeleanu et al., 2018).
Chemical Mechanism and Modification of Proteins : this compound and its derivatives have been used to study the chemical mechanisms involved in the modification and cleavage of proteins, contributing to understanding protein chemistry (Mahoney, Smith, & Hermodson, 1981).
Electrochemical Synthesis of Oxidants : Electrochemical synthesis research has shown the potential of using this compound derivatives in creating environmentally friendly oxidants for organic synthesis (Bystron et al., 2022).
Safety and Hazards
4-Cyano-2-iodobenzoic acid is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s known that similar compounds, such as 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx), are used as catalysts and reagents in various reactions . These compounds are nonmetallic green oxidants with excellent recyclability .
Mode of Action
It’s known that similar compounds like iba and ibx can be regenerated from 2-iodobenzoic acid (2-ib) without requiring an external ligand except for water in this reoxidation step . This is because the carboxy group adjacent to the iodine atom serves as an endogenous ligand .
Biochemical Pathways
It’s known that similar compounds like iba have been used in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Result of Action
It’s known that similar compounds like iba and ibx are used as catalysts and reagents in various reactions , indicating that they likely participate in the facilitation of these reactions.
Action Environment
It’s known that similar compounds like iba and ibx can be regenerated from 2-iodobenzoic acid (2-ib) without requiring an external ligand except for water in this reoxidation step . This suggests that the presence of water is a crucial environmental factor for these reactions.
生化学分析
Biochemical Properties
4-Cyano-2-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate or inhibitor for certain enzymes involved in oxidative reactions. The cyano group in this compound can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, making it a versatile compound in biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects can vary depending on the concentration of the compound and the type of cells being studied .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound can vary depending on the type of cells and tissues, as well as the presence of specific transporters and binding proteins .
特性
IUPAC Name |
4-cyano-2-iodobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQANSUZFJZRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695358 |
Source


|
| Record name | 4-Cyano-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260814-20-7 |
Source


|
| Record name | 4-Cyano-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)






![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)
![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)
